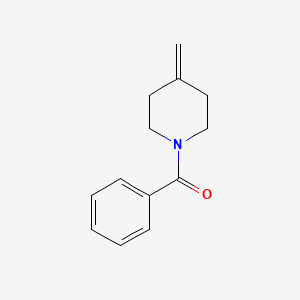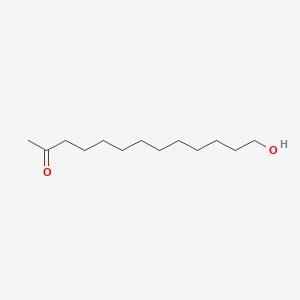![molecular formula C30H26N4 B3049041 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- CAS No. 19099-70-8](/img/structure/B3049041.png)
1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-' is a synthetic compound that is commonly used in scientific research. This compound is also known as 4,4'-diaminodiphenylmethane (DDM) and is used in various fields such as chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-' is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks the electrophilic sites in the reaction. The amino groups in the compound are responsible for its reactivity and its ability to form covalent bonds with other molecules.
Biochemical and Physiological Effects
1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-' has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial and antitumor activity. It has also been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. In addition, 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-' has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-' in lab experiments are its high reactivity and versatility. This compound can be easily modified to suit different experimental needs. However, the limitations of using this compound are its toxicity and potential health hazards. It is important to handle this compound with care and to follow proper safety procedures.
Future Directions
There are several future directions for the use of 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-' in scientific research. One direction is the synthesis of new compounds based on this compound for use in various applications such as drug discovery and materials science. Another direction is the study of the biological activity and mechanism of action of this compound. Further research is needed to fully understand the potential of this compound in various fields of science.
Conclusion
In conclusion, 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-' is a versatile compound that has a wide range of applications in scientific research. Its high reactivity and unique properties make it a valuable tool for the synthesis of various organic compounds. However, it is important to handle this compound with care due to its potential health hazards. Further research is needed to fully understand the potential of this compound in various fields of science.
Synthesis Methods
1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-' is synthesized by the reaction of aniline and benzaldehyde. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product obtained is purified by recrystallization using solvents such as ethanol or acetone. The yield of the product is dependent on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-' is widely used in scientific research due to its unique properties. This compound is used as a building block in the synthesis of various organic compounds such as dyes, polymers, and pharmaceuticals. It is also used as a crosslinking agent in the synthesis of epoxy resins and adhesives. In addition, 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-' is used in the fabrication of electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells.
properties
IUPAC Name |
4-N-[4-(4-anilinoanilino)phenyl]-1-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22,31-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHOYNUQKZFILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447882 |
Source


|
| Record name | 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- | |
CAS RN |
19099-70-8 |
Source


|
| Record name | 1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Tosyl-7-azabicyclo[2.2.1]heptane](/img/structure/B3048964.png)









